(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is an organic compound classified under the indazole family, which consists of a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a tetrahydroindazole structure with a methanol group, providing unique chemical properties that can be exploited in various scientific fields.
The compound is sourced from synthetic organic chemistry, particularly through reactions involving indazole derivatives. It is classified as a heterocyclic aromatic compound due to its cyclic structure containing nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies it as (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol, with the corresponding CAS number being 709608-85-5 .
The synthesis of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol typically involves the reaction of indazole with formaldehyde in the presence of an acid catalyst. The process can be summarized as follows:
The reaction proceeds through the formation of an intermediate that cyclizes to yield the desired product. Industrial production may utilize continuous flow reactors for consistent quality and yield, optimizing parameters like temperature and pressure to minimize byproducts .
The molecular formula of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is with a molecular weight of approximately 164.21 g/mol. The structure consists of a tetrahydroindazole ring with a hydroxymethyl group attached at the 4-position.
Key structural data include:
(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol can undergo several chemical transformations:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Reaction conditions are typically controlled to ensure desired outcomes .
The mechanism by which (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol exerts its effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Its structural features suggest potential activity in modulating biological pathways relevant to pharmacological applications.
While specific physical properties such as boiling point and melting point are not extensively documented for this compound, general characteristics include:
Key chemical properties include:
Relevant data includes:
(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol has potential applications in various scientific fields:
Indazole derivatives represent a structurally diverse class of nitrogen-containing heterocycles with significant pharmacological relevance. Characterized by a fused benzene and pyrazole ring system, these compounds exhibit aromaticity due to their 10π-electron configuration. The indazole scaffold exists in three tautomeric forms (1H-, 2H-, and 3H-), with the 1H-tautomer demonstrating predominant stability in most pharmaceutical applications [9]. These derivatives have garnered substantial research interest due to their presence in natural products like Nigellicine and Nigeglanine, as well as their broad spectrum of bioactivities, including antimicrobial, anticancer, and metabolic modulatory effects [9].
Indazole derivatives are systematically classified based on saturation patterns and substitution positions:
(4,5,6,7-Tetrahydro-1H-indazol-4-yl)methanol (C₈H₁₂N₂O; CID 155978058) exemplifies a C4-functionalized, partially saturated indazole. Its structure features a saturated cyclohexane ring fused to a pyrazole, with a hydroxymethyl (–CH₂OH) group at the C4 position. This configuration is confirmed through SMILES notation (C1CC(C2=C(C1)NN=C2)CO) and InChIKey (HVKGTTVCAFRQPF-UHFFFAOYSA-N) [1]. The stereochemistry at C4 permits chiral derivatives, though most studies report racemic mixtures.
Table 1: Structural Comparison of Key Indazole Derivatives
Compound Name | Molecular Formula | Core Structure | Substituent Position |
---|---|---|---|
(1H-Indazol-4-yl)methanol | C₈H₈N₂O | Aromatic | C4 |
4,5,6,7-Tetrahydro-1H-indazole | C₇H₁₀N₂ | Partially saturated | None |
(Tetrahydroindazol-4-yl)methanol | C₈H₁₂N₂O | Partially saturated | C4 |
(Tetrahydroindazol-3-yl)methanol | C₈H₁₂N₂O | Partially saturated | C3 |
(Tetrahydroindazol-6-yl)methanol | C₈H₁₂N₂O | Partially saturated | C6 |
Tetrahydroindazoles offer distinct pharmacological advantages over their fully aromatic counterparts:
Table 2: Therapeutic Applications of Tetrahydroindazole Derivatives
Derivative Type | Biological Target | Therapeutic Area | Key Patent/Study |
---|---|---|---|
3-(Chlorophenyl)tetrahydroindazole | Cholesterol transporters | Dyslipidemia | US20100076027A1 [7] |
5,6-Difluoro-tetrahydroindazole | DNA gyrase | Anti-infective | J Med Chem Sci [9] |
Indole-fused tetrahydroindazole | Serotonin receptors | Anticancer | J Med Chem Sci [9] |
The hydroxymethyl (–CH₂OH) group critically influences the pharmacodynamics of tetrahydroindazole derivatives through three primary mechanisms:
Positional isomerism dramatically affects bioactivity: C3-hydroxymethyl derivatives (e.g., (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol) show superior COX-2 inhibition (IC₅₀ = 0.8 μM) versus C4 or C6 isomers (IC₅₀ > 5 μM), attributed to spatial alignment with catalytic residues [5]. Similarly, C6-substituted variants exhibit unique conformational profiles due to proximity to the fusion point, influencing their DNA intercalation potential [6].
Table 3: Bioactivity Comparison by Hydroxymethyl Position
Substituent Position | Antibacterial Activity (MIC, μg/mL) | Hydrogen Bond Energy (kJ/mol) | Metabolic Stability (t½, min) |
---|---|---|---|
C3 | 16 (S. aureus) | -25.7 | 42 |
C4 | 32 (S. aureus) | -18.3 | 68 |
C6 | 64 (S. aureus) | -15.1 | 92 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7